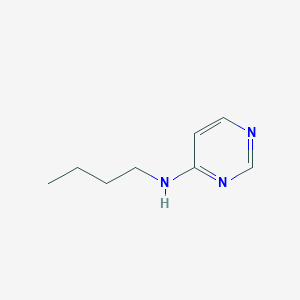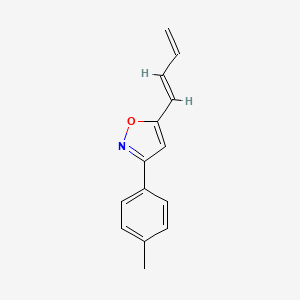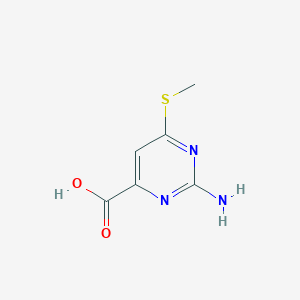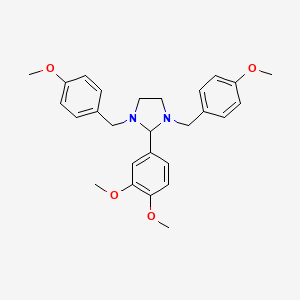
2-Chloro-4-(methylthio)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-(methylthio)butanoic acid is an organic compound with the molecular formula C5H9ClO2S It is a derivative of butanoic acid, where a chlorine atom and a methylthio group are substituted at the 2nd and 4th positions, respectively
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(methylthio)butanoic acid typically involves the chlorination of 4-(methylthio)butanoic acid. This can be achieved through the reaction of 4-(methylthio)butanoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
4-(methylthio)butanoic acid+SOCl2→2-Chloro-4-(methylthio)butanoic acid+SO2+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
2-Chloro-4-(methylthio)butanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as NaOH or NH3 in aqueous or alcoholic solutions.
Oxidation: H2O2 or KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: 2-Hydroxy-4-(methylthio)butanoic acid or 2-Amino-4-(methylthio)butanoic acid.
Oxidation: 2-Chloro-4-(methylsulfinyl)butanoic acid or 2-Chloro-4-(methylsulfonyl)butanoic acid.
Reduction: 2-Chloro-4-(methylthio)butanol.
科学研究应用
2-Chloro-4-(methylthio)butanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that it may have potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
作用机制
The mechanism of action of 2-Chloro-4-(methylthio)butanoic acid involves its interaction with specific molecular targets and pathways. The chlorine atom and methylthio group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, such as proteins and nucleic acids, potentially leading to biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may affect cellular signaling and metabolic pathways.
相似化合物的比较
2-Chloro-4-(methylthio)butanoic acid can be compared with other similar compounds, such as:
4-(Methylthio)butanoic acid: Lacks the chlorine atom, making it less reactive in substitution reactions.
2-Chloro-4-(methylsulfinyl)butanoic acid: An oxidized form with different chemical properties and reactivity.
2-Chloro-4-(methylsulfonyl)butanoic acid: A further oxidized form with distinct chemical behavior.
属性
分子式 |
C5H9ClO2S |
|---|---|
分子量 |
168.64 g/mol |
IUPAC 名称 |
2-chloro-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C5H9ClO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3H2,1H3,(H,7,8) |
InChI 键 |
NEUOCIDFSLEIKV-UHFFFAOYSA-N |
规范 SMILES |
CSCCC(C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-[(3-Bromophenyl)amino]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12919397.png)
![1-(2-Methylphenyl)-3-[(pyrrolidin-3-yl)oxy]isoquinoline](/img/structure/B12919398.png)





![5-Nitro-2-[(1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12919462.png)




